A Methodical Approach to the Structural Elucidation of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one: A Technical Guide
A Methodical Approach to the Structural Elucidation of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one: A Technical Guide
This in-depth technical guide provides a comprehensive framework for the structural elucidation of the novel N-substituted isoindolinone, 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of new chemical entities. We will navigate the process from initial molecular formula determination to the complete assignment of the chemical structure, employing a suite of modern spectroscopic techniques. The narrative emphasizes not just the "what" but the "why" of each experimental choice, reflecting a field-proven, logical approach to solving complex chemical puzzles.
Introduction: The Isoindolinone Scaffold and the Analytical Challenge
The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1] The specific molecule of interest, 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one, presents a unique combination of substituents—a bulky tert-butyl group on the nitrogen, a hydroxyl group, and a methoxy group on the aromatic ring. These features necessitate a meticulous and multi-faceted analytical approach to unambiguously confirm its constitution and stereochemistry. This guide will walk through a hypothetical, yet realistic, structural elucidation workflow, demonstrating how data from various spectroscopic methods are integrated to build a cohesive and irrefutable structural assignment.
Part 1: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy
The initial steps in characterizing a newly synthesized compound are to determine its molecular formula and identify its key functional groups. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy are the primary tools for this purpose.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Expertise & Experience: Before delving into the intricacies of NMR, confirming the molecular formula is paramount. HRMS provides a highly accurate mass measurement, which is crucial for distinguishing between isobaric compounds and building confidence in the proposed structure.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
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Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
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Instrumentation: Utilize an ESI-TOF mass spectrometer.
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Ionization Mode: Positive ion mode is typically chosen for nitrogen-containing compounds as they are readily protonated. The expected ion would be the protonated molecule, [M+H]⁺.
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Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight.
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Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use the instrument's software to generate a list of possible elemental compositions.
Data Presentation: Expected HRMS Data
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Exact Mass | 235.1208 |
| [M+H]⁺ (Calculated) | 236.1281 |
| [M+H]⁺ (Observed) | 236.1283 (Hypothetical) |
| Mass Accuracy | < 5 ppm |
The hypothetical observed mass, with a deviation of less than 5 ppm from the calculated value for C₁₃H₁₇NO₃, would provide strong evidence for the proposed molecular formula.
Infrared (IR) Spectroscopy for Functional Group Identification
Trustworthiness: IR spectroscopy provides a rapid and non-destructive method to identify the presence of key functional groups. This technique serves as a self-validating system when its findings are later corroborated by NMR data.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
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Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.
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Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
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Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Data Presentation: Expected IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Broad | O-H stretch (hydroxyl group) |
| ~2960 | Strong | C-H stretch (aliphatic, tert-butyl) |
| ~1680 | Strong | C=O stretch (amide, γ-lactam) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |
| ~1250, ~1050 | Strong | C-O stretch (methoxy and hydroxyl) |
The presence of a broad O-H stretch, a strong carbonyl absorption characteristic of a five-membered lactam, and aromatic C=C stretches would be consistent with the proposed structure of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one.
Part 2: The Core of the Elucidation - 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules.[2][3] A combination of 1D and 2D NMR experiments will allow for the complete assignment of all proton and carbon signals and establish the connectivity of the atoms.
¹H NMR Spectroscopy: The Proton Framework
Expertise & Experience: ¹H NMR provides the initial map of the proton environment in the molecule. The chemical shifts, integration values, and coupling patterns of the signals are all critical pieces of the structural puzzle.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Instrumentation: A 400 MHz or higher field NMR spectrometer.
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Data Acquisition: Acquire a standard ¹H NMR spectrum.
Data Presentation: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | Ar-H |
| ~7.0 | t | 1H | Ar-H |
| ~6.8 | d | 1H | Ar-H |
| ~5.5 | s | 1H | CH-OH |
| ~4.5 | s (broad) | 1H | OH |
| ~3.9 | s | 3H | OCH₃ |
| ~1.5 | s | 9H | C(CH₃)₃ |
The predicted spectrum shows three aromatic protons with splitting patterns indicative of a 1,2,3-trisubstituted benzene ring. The singlet for the methoxy group, the large singlet for the nine equivalent protons of the tert-butyl group, and the singlet for the proton at the hydroxyl-bearing carbon are all characteristic features we would expect.
¹³C NMR and DEPT: The Carbon Skeleton
Trustworthiness: ¹³C NMR, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides a definitive count of the carbon atoms and their types (CH₃, CH₂, CH, C).
Experimental Protocol: ¹³C NMR and DEPT
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Sample and Instrumentation: Same as for ¹H NMR.
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Data Acquisition: Acquire a proton-decoupled ¹³C spectrum and DEPT-135 and DEPT-90 spectra.
Data Presentation: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 | Assignment |
| ~170 | Negative (absent) | Absent | C=O |
| ~155 | Absent | Absent | Ar-C-O |
| ~140 | Absent | Absent | Ar-C |
| ~130 | Positive | Positive | Ar-CH |
| ~120 | Positive | Positive | Ar-CH |
| ~110 | Positive | Positive | Ar-CH |
| ~80 | Positive | Positive | CH-OH |
| ~60 | Absent | Absent | C(CH₃)₃ |
| ~56 | Positive | Absent | OCH₃ |
| ~28 | Positive | Absent | C(CH₃)₃ |
The DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons (none expected in this molecule). The DEPT-90 spectrum would only show signals for CH carbons. This combination allows for the unambiguous assignment of each carbon type.
2D NMR: Connecting the Pieces
Authoritative Grounding: 2D NMR experiments are essential for establishing the connectivity between atoms.[4][5] We will focus on COSY, HSQC, and HMBC experiments to build the molecular framework.
Experimental Workflow for Structural Elucidation
Caption: Key HMBC correlations for structural confirmation. Note: This DOT script is illustrative. A background image of the chemical structure would be needed for precise arrow placement.
By systematically analyzing the data from these 1D and 2D NMR experiments, we can confidently piece together the structure of 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one. The COSY spectrum establishes the relationship between the aromatic protons, the HSQC spectrum assigns the protonated carbons, and the HMBC spectrum connects the different fragments of the molecule into a coherent whole.
Conclusion
The structural elucidation of a novel compound like 2-Tert-butyl-3-hydroxy-4-methoxyisoindolin-1-one is a systematic process that relies on the logical integration of data from multiple analytical techniques. This guide has outlined a robust workflow, beginning with the foundational determination of the molecular formula and functional groups using HRMS and IR spectroscopy, and culminating in the detailed mapping of the molecular architecture through a suite of 1D and 2D NMR experiments. This methodical approach, grounded in the principles of scientific integrity and causality, ensures a high degree of confidence in the final structural assignment, a critical step in the journey of drug discovery and development.
References
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The chemistry of isoindole natural products. National Center for Biotechnology Information. [Link]
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Structure of isoindolinone derivatives i (i: compounds from 1 to 11). ResearchGate. [Link]
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Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Center for Biotechnology Information. [Link]
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Structure Elucidation by NMR. ETH Zurich NMR Service. [Link]
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Structure Elucidation and NMR. Hypha Discovery. [Link]
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Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. PubMed. [Link]
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Structural elucidation by 1D and 2D NMR of three isomers of a carotenoid lysophosphocholine and its synthetic precursors. PubMed. [Link]
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- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 3. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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